N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide
Description
N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles
Properties
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5OS/c1-5-22-6-8-23(9-7-22)12-13(2)11-19-17(24)16-10-15-14(3)20-21(4)18(15)25-16/h10,13H,5-9,11-12H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGPIGIBYLLAKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(C)CNC(=O)C2=CC3=C(S2)N(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thieno[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyrazole ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where an appropriate piperazine derivative reacts with the thieno[2,3-c]pyrazole intermediate.
Functional Group Modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or amination to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent systems to accommodate larger quantities.
Purification Techniques: Utilizing methods like crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide
- N-[3-(4-ethylpiperazin-1-yl)-2-ethylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
